molecular formula C8H7BrN2 B1446637 4-Bromo-6-methyl-3H-1,3-benzodiazole CAS No. 1126824-09-6

4-Bromo-6-methyl-3H-1,3-benzodiazole

Cat. No. B1446637
CAS RN: 1126824-09-6
M. Wt: 211.06 g/mol
InChI Key: QIFKZWBUTNDYFB-UHFFFAOYSA-N
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Description

4-Bromo-6-methyl-3H-1,3-benzodiazole is a chemical compound with the CAS Number 1126824-09-6 . It has a linear formula of C8H7BrN2 and a molecular weight of 211.06 . This compound may be useful in the preparation of substituted benzimidazoles as modulators of Ras signaling for cancer treatment .


Molecular Structure Analysis

The IUPAC name of 4-Bromo-6-methyl-3H-1,3-benzodiazole is 7-bromo-5-methyl-1H-benzimidazole . The InChI code is 1S/C8H7BrN2/c1-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

4-Bromo-6-methyl-3H-1,3-benzodiazole has a molecular weight of 211.06 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results.

Scientific Research Applications

Cancer Research

4-Bromo-6-methyl-3H-1,3-benzodiazole: has shown potential in cancer research as a precursor for synthesizing benzimidazole derivatives . These derivatives are being studied for their ability to modulate Ras signaling pathways, which play a crucial role in the development and progression of various cancers . By influencing these pathways, researchers hope to develop new therapeutic strategies against cancer.

Drug Synthesis

In pharmaceutical chemistry, 4-Bromo-6-methyl-3H-1,3-benzodiazole serves as a building block for creating a wide range of imidazole-containing compounds . These compounds exhibit diverse biological activities, including antibacterial, antitumor, and anti-inflammatory effects, making them valuable in the development of new medications .

Biological Studies

The compound is utilized in biological studies to prepare substituted benzimidazoles . These substances are investigated for their pharmacological properties, particularly in the context of cancer treatment, where they could offer new avenues for intervention .

Chemical Analysis

4-Bromo-6-methyl-3H-1,3-benzodiazole: is used in chemical analysis as a reference material due to its well-defined properties .

Pharmaceutical Applications

This chemical is instrumental in the pharmaceutical industry for the preparation of benzimidazole compounds that may act as modulators of critical signaling pathways in diseases . Its role in synthesizing new drug candidates underscores its importance in advancing medical science .

Laboratory Diagnostics

In laboratory diagnostics, 4-Bromo-6-methyl-3H-1,3-benzodiazole can be employed as a reagent or a standard for calibrating instruments and validating methods . Its consistent quality ensures that diagnostic tests and procedures yield precise results .

Material Science

In material science, such compounds are often part of the synthesis process for creating new materials with desired properties . They can contribute to the development of innovative materials for various industrial applications.

Mechanism of Action

properties

IUPAC Name

4-bromo-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFKZWBUTNDYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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